molecular formula C8H9N3O4 B2660650 (2-Methoxy-5-nitrophenyl)urea CAS No. 13142-90-0

(2-Methoxy-5-nitrophenyl)urea

Cat. No.: B2660650
CAS No.: 13142-90-0
M. Wt: 211.177
InChI Key: UUFYJAGPRWSOOL-UHFFFAOYSA-N
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Description

Contextualization of Urea (B33335) Derivatives in Modern Organic Chemistry Research

Urea derivatives, including the prominent phenylurea subclass, are integral to contemporary organic chemistry. orientjchem.org The urea moiety, characterized by a carbonyl group flanked by two nitrogen atoms, serves as a versatile scaffold for constructing complex molecular architectures. orientjchem.org In modern research, these compounds are not merely synthetic targets but are crucial components in the development of new materials, catalysts, and therapeutic agents. frontiersin.org The ability of the urea functional group to form strong hydrogen bonds is a key feature, influencing molecular recognition, self-assembly processes, and interactions with biological macromolecules. orientjchem.org The presence of over 90,000 synthetic compounds with a urea scaffold in the ChemBL database underscores their importance in medicinal chemistry and drug discovery. frontiersin.org

Historical Development and Evolution of Research on Phenylurea Scaffolds

The journey of phenylurea research began over a century ago, with early investigations laying the groundwork for their subsequent applications. frontiersin.org A significant turning point was the discovery of their herbicidal properties, which led to the commercialization of numerous phenylurea derivatives for agricultural use. researchgate.netresearchgate.net These compounds typically function by inhibiting photosynthesis in weeds. researchgate.netesisresearch.org Over time, the focus of phenylurea research has expanded dramatically. The introduction of the first bis-aryl urea drug, sorafenib, for cancer treatment marked a new era, establishing these scaffolds as a hot topic in medicinal chemistry. nih.gov This evolution has been driven by advancements in synthetic methodologies, allowing for the creation of increasingly complex and targeted phenylurea derivatives. tandfonline.com

Specific Academic Relevance of (2-Methoxy-5-nitrophenyl)urea within Advanced Organic Synthesis

This compound is a specific substituted phenylurea that holds particular relevance in advanced organic synthesis. Its structure, featuring a methoxy (B1213986) and a nitro group on the phenyl ring, provides distinct electronic properties that can be exploited in various chemical transformations. ontosight.ai The nitro group, being a strong electron-withdrawing group, can influence the reactivity of the aromatic ring and the urea moiety. This compound serves as a valuable building block for the synthesis of more complex molecules and heterocyclic compounds. orientjchem.org For instance, it can be a precursor for creating derivatives with potential applications in medicinal chemistry and materials science. The synthesis of this compound itself is a subject of study, with methods involving the reaction of 2-methoxy-5-nitroaniline (B165355) with an appropriate isocyanate precursor. scialert.net

Overview of Current Research Trajectories for Arylurea Compounds

Current research on arylurea compounds is multifaceted and dynamic. A major focus remains in the field of medicinal chemistry, where arylureas are being extensively investigated as anticancer agents. researchgate.netnih.gov Many of these compounds function as kinase inhibitors, targeting signaling pathways involved in tumor growth and proliferation. nih.govnih.gov Beyond cancer, arylureas are being explored for a range of other biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. researchgate.net Another significant research direction involves their application in materials science, where their hydrogen-bonding capabilities are utilized in the design of supramolecular polymers and other functional materials. orientjchem.org Furthermore, the environmental fate and bioremediation of phenylurea herbicides continue to be important areas of study, aiming to mitigate their impact on ecosystems. nih.govfrontiersin.org

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )IUPAC Name
This compoundC8H9N3O4211.18This compound
1-(4-Bromo-2-chlorophenyl)-3-(2-methoxy-5-nitrophenyl)ureaC14H11BrClN3O4400.611-(4-bromo-2-chlorophenyl)-3-(2-methoxy-5-nitrophenyl)urea
1-[(2,3-dichlorophenyl)methyl]-3-(2-methoxy-5-nitrophenyl)-1-methylureaC16H15Cl2N3O4384.211-[(2,3-dichlorophenyl)methyl]-3-(2-methoxy-5-nitrophenyl)-1-methylurea
1-(2-Methoxy-5-nitrophenyl)-3-phenylureaC14H12N4O4304.27N-(2-methoxy-5-nitrophenyl)-N'-phenylurea

Note: Data sourced from various chemical databases and research articles. ontosight.aismolecule.commolport.comaksci.comaksci.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxy-5-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-15-7-3-2-5(11(13)14)4-6(7)10-8(9)12/h2-4H,1H3,(H3,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFYJAGPRWSOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Spectroscopic and Solid State Structural Elucidation of 2 Methoxy 5 Nitrophenyl Urea

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that offers profound insights into the molecular structure of (2-Methoxy-5-nitrophenyl)urea by probing the magnetic properties of its atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum is expected to display distinct signals corresponding to the aromatic protons, the urea (B33335) N-H protons, and the methoxy (B1213986) group protons. The aromatic region would show signals for the three protons on the substituted benzene (B151609) ring. Their chemical shifts and coupling patterns (doublet, doublet of doublets) are dictated by the electronic effects of the methoxy, nitro, and urea substituents. The urea (-NH₂) protons and the amide (-NH-) proton are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The methoxy (-OCH₃) protons would appear as a sharp singlet, typically in the upfield region of the aromatic spectrum.

The ¹³C NMR spectrum provides information on the carbon framework. The spectrum would show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbonyl (C=O) carbon of the urea group is expected to have the most downfield chemical shift. The six aromatic carbons will have shifts influenced by the attached functional groups, with carbons bonded to the electron-withdrawing nitro group shifted downfield and those near the electron-donating methoxy and urea groups shifted upfield. The methoxy carbon will appear as a distinct signal in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects and data from analogous compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O-~155-160
Aromatic C-NH-~130-135
Aromatic C-OCH₃-~145-150
Aromatic C-H~7.0-8.5 (complex pattern)~110-130
Aromatic C-NO₂-~140-145
Aromatic C-H~7.0-8.5 (complex pattern)~110-130
Aromatic C-H~7.0-8.5 (complex pattern)~110-130
-OCH₃~3.9-4.1 (singlet)~55-60
-NH-~8.5-9.5 (broad singlet)-
-NH₂~5.5-6.5 (broad singlet)-

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and elucidating the molecule's detailed connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would be crucial for assigning the adjacent protons on the aromatic ring by showing correlations between them.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the signals of each aromatic proton to its attached carbon and the methoxy protons to the methoxy carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. This technique could be used to investigate the preferred conformation of the molecule, for example, by observing correlations between the methoxy protons and the aromatic proton at position 3, or between the amide proton and the aromatic proton at position 6.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Interactions and Hydrogen Bonding Analysis

Vibrational spectroscopy probes the vibrational modes of the molecule's functional groups. Infrared (IR) and Raman spectroscopy provide complementary information for a complete analysis.

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The N-H stretching vibrations of the urea moiety typically appear as a broad band or multiple peaks in the 3200-3500 cm⁻¹ region. The C=O (carbonyl) stretching vibration of the urea group gives rise to a strong, sharp peak, usually found between 1640 and 1680 cm⁻¹. The presence of intermolecular hydrogen bonding, a common feature in ureas, can cause a shift of the N-H and C=O stretching bands to lower wavenumbers and lead to peak broadening.

Other characteristic absorptions include the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically observed near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group will also show a characteristic absorption. The region below 1500 cm⁻¹ is considered the fingerprint region, containing a unique set of complex vibrations that can be used for identification. docbrown.info

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Urea N-HStretching3200 - 3500Medium-Strong, Broad
Aromatic C-HStretching3000 - 3100Medium
Urea C=OStretching1640 - 1680Strong
Aromatic C=CStretching1400 - 1600Medium
Nitro N=OAsymmetric Stretching~1530Strong
Nitro N=OSymmetric Stretching~1350Strong
Methoxy C-OStretching1000 - 1300Medium-Strong

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the non-polar bonds, such as the aromatic ring breathing modes.

High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance Profiling

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact molecular weight and elemental composition of this compound. For the molecular formula C₈H₉N₃O₄, the calculated monoisotopic mass is 211.0593 Da. HRMS can confirm this mass with high accuracy, validating the molecular formula.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information. A common fragmentation pathway for N,N'-substituted ureas involves the cleavage of the C-N bond. For this compound, a primary fragmentation would likely involve the cleavage of the bond between the aromatic ring and the urea nitrogen or the bond between the carbonyl carbon and the amide nitrogen. This can lead to the formation of characteristic fragment ions, such as the 2-methoxy-5-nitrophenyl isocyanate ion or the 2-methoxy-5-nitroaniline (B165355) ion.

Table 3: Plausible Mass Spectrometry Fragments for this compound

m/z (Da) Plausible Fragment Structure Formula
211.0593[M]⁺ (Molecular Ion)[C₈H₉N₃O₄]⁺
168.0484[M - NH₂ - H]⁺ (2-methoxy-5-nitrophenyl isocyanate)[C₈H₆N₂O₃]⁺
168.0535[M - C(O)NH₂]⁺ (2-methoxy-5-nitrophenylamino radical cation)[C₇H₈N₂O₃]⁺
152.0586[M - C(O)NH₂ - O]⁺[C₇H₈N₂O₂]⁺

Single-Crystal X-ray Diffraction Studies of this compound

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. researchgate.netrsc.org While a published crystal structure for this compound was not identified in the searched databases, such a study would provide invaluable data.

An SCXRD analysis would determine:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the molecular geometry.

Conformation and Torsional Angles: The dihedral angles defining the orientation of the urea and methoxy substituents relative to the plane of the aromatic ring. This would reveal whether the molecule is planar or twisted.

Intermolecular Interactions: A detailed map of hydrogen bonds would be a key finding. The urea group's N-H donors would likely form hydrogen bonds with the oxygen atoms of the nitro and carbonyl groups of adjacent molecules, creating a supramolecular network.

Crystal Packing: The arrangement of molecules within the crystal lattice, providing insights into the solid-state properties of the compound.

This technique remains the gold standard for unambiguous structural confirmation and for understanding the non-covalent interactions that govern the solid-state architecture. researchgate.netrsc.org

Crystal Packing Motifs and Intermolecular Interactions (Hydrogen Bonding Networks)

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds, a characteristic feature of urea derivatives. The urea moiety provides two hydrogen bond donors (the N-H groups) and a strong hydrogen bond acceptor (the carbonyl oxygen). This functionality typically leads to the formation of robust and predictable supramolecular synthons.

In the case of nitrophenyl ureas, two primary hydrogen bonding patterns are commonly observed. The first is the classic "urea tape" or α-network, where urea molecules are linked into a one-dimensional chain through N-H···O=C hydrogen bonds. In this motif, each urea molecule donates two hydrogen bonds to and accepts two hydrogen bonds from its neighbors, creating a catemer-like structure.

However, the presence of the nitro group introduces a competing hydrogen bond acceptor. Consequently, a second common motif involves the urea N-H groups forming hydrogen bonds with the oxygen atoms of the nitro group of an adjacent molecule (urea···nitro synthon). Studies on a range of substituted N-X-phenyl-N′-p-nitrophenyl ureas have shown that in structures with electron-withdrawing groups on the phenyl ring, the urea···nitro synthon can be the dominant interaction, disrupting the formation of the urea tape. Given the electron-withdrawing nature of the nitro group in this compound, it is plausible that its crystal structure would feature these urea···nitro interactions. The methoxy group, being a weaker hydrogen bond acceptor, is less likely to be the primary site for strong intermolecular hydrogen bonding but may participate in weaker C-H···O interactions.

Conformational Analysis and Molecular Geometry in the Solid State

The molecular conformation of this compound in the solid state will be determined by the rotational freedom around the C-N bonds of the urea bridge and the C-C bonds connecting the urea to the phenyl ring. For N,N'-diaryl ureas, the conformation is typically described by the torsion angles between the plane of the urea group and the planes of the two aromatic rings.

Research on similar compounds has revealed two general conformational categories. In structures that exhibit the "urea tape" motif, the phenyl rings are often significantly twisted out of the plane of the urea group. This twisted conformation is thought to enhance the hydrogen bonding capability of the urea carbonyl oxygen.

Conversely, in structures where the urea N-H donors interact with other acceptors like the nitro group, a more planar conformation, where the phenyl rings are nearly coplanar with the urea group, is often observed. This planarity is stabilized by intramolecular interactions, such as C-H···O hydrogen bonds between the phenyl ring and the urea carbonyl. For this compound, the presence of the ortho-methoxy group could introduce steric hindrance that influences the preferred conformation, potentially favoring a more twisted arrangement to minimize steric clash.

Polymorphism and Pseudopolymorphism: Structural Characterization of Different Solid Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in substituted phenylureas. Different polymorphs arise from variations in molecular conformation and/or intermolecular interactions, leading to different crystal packing arrangements and, consequently, different physical properties.

For example, 1,3-bis(m-nitrophenyl)urea is known to exist in at least two polymorphic forms, one centrosymmetric and the other non-centrosymmetric, which differ in their molecular conformation and hydrogen-bonding interactions. The likelihood of this compound exhibiting polymorphism is significant due to the conformational flexibility of the molecule and the presence of multiple hydrogen bonding sites (urea, nitro, and methoxy groups).

The formation of different polymorphs can often be controlled by varying crystallization conditions such as the solvent, temperature, and rate of cooling. Each polymorph would have a unique crystal structure and could be characterized by techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and solid-state NMR spectroscopy. Pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice to form solvates, is also a possibility, particularly when crystallizing from solvents that can act as hydrogen bond donors or acceptors. A thorough polymorphic screen would be necessary to identify and structurally characterize the different solid forms of this compound.

Chiroptical Spectroscopy (e.g., ECD) for Chiral Derivatives

While this compound itself is an achiral molecule, the introduction of a chiral center would render it amenable to analysis by chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD). If a chiral derivative were to be synthesized, for instance, by incorporating a chiral substituent on the urea nitrogen or the phenyl ring, its ECD spectrum would provide valuable information about its absolute configuration and solution-state conformation.

The ECD spectrum arises from the differential absorption of left and right circularly polarized light by a chiral molecule. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the chromophores within the molecule. For a chiral derivative of this compound, the main chromophores would be the nitrophenyl and methoxyphenyl moieties. The relative orientation of these aromatic rings, dictated by the conformation around the urea linker, would strongly influence the ECD spectrum. Theoretical calculations of the ECD spectrum, using time-dependent density functional theory (TD-DFT), could be used in conjunction with experimental data to assign the absolute configuration of the chiral derivative.

Computational and Theoretical Investigations of 2 Methoxy 5 Nitrophenyl Urea

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a robust method for studying the electronic structure and properties of various chemical systems. By approximating the many-electron Schrödinger equation, DFT calculations can predict a wide range of molecular characteristics with a favorable balance of accuracy and computational cost. For (2-Methoxy-5-nitrophenyl)urea, DFT studies are instrumental in understanding its geometry, reactivity, and spectroscopic signatures.

A fundamental step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure, known as the optimized geometry. Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of this compound can be calculated. researchgate.netresearchgate.net These calculations typically reveal that the molecule is not perfectly planar, with the urea (B33335) and methoxy (B1213986) groups potentially twisted relative to the phenyl ring to minimize steric hindrance. nih.gov The calculated geometric parameters are generally in good agreement with experimental data obtained from X-ray crystallography for similar compounds. researchgate.netnih.gov

Potential Energy Surface (PES) scans can be employed to explore the conformational flexibility of the molecule, particularly rotation around single bonds, to identify the most stable conformer. nih.gov This analysis helps in understanding the energetic landscape and the relative stability of different spatial arrangements of the molecule.

Table 1: Representative Calculated Bond Lengths and Bond Angles for this compound based on DFT Studies of Analogous Compounds.

ParameterCalculated Value
C-N (urea)~1.35-1.40 Å
C=O (urea)~1.25 Å
C-O (methoxy)~1.37 Å
N-O (nitro)~1.23 Å
∠(N-C-N) (urea)~115-120°
∠(C-O-C) (methoxy)~118°

Note: These values are illustrative and based on DFT calculations of structurally related molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests higher reactivity and lower kinetic stability. mdpi.com

For this compound, the HOMO is typically localized on the electron-rich phenylurea moiety, while the LUMO is concentrated on the electron-withdrawing nitrophenyl group. This distribution facilitates intramolecular charge transfer (ICT) from the donor part to the acceptor part of the molecule. researchgate.net The HOMO-LUMO energy gap for similar aromatic urea derivatives has been calculated to be in the range that suggests good electronic activity. mdpi.comresearchgate.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as ionization potential (IP), electron affinity (EA), chemical hardness (η), chemical potential (µ), electronegativity (χ), and the electrophilicity index (ω). semanticscholar.org These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound based on DFT Calculations.

ParameterTypical Calculated Value (eV)
EHOMO-6.0 to -7.0
ELUMO-2.0 to -3.0
HOMO-LUMO Gap (ΔE)~4.0

Note: These values are illustrative and based on DFT calculations of structurally related molecules.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net In the MEP map of this compound, the regions of negative potential (typically colored in shades of red and yellow) are located around the electronegative oxygen atoms of the nitro and carbonyl groups, indicating susceptibility to electrophilic attack. Conversely, regions of positive potential (colored in blue) are generally found around the hydrogen atoms of the amine groups, suggesting sites for nucleophilic attack. researchgate.net

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structural validation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within DFT is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govscm.com The calculated chemical shifts for this compound would be expected to show good correlation with experimental values, aiding in the assignment of peaks in the NMR spectra. researchgate.netnih.gov

Vibrational Frequencies: Theoretical vibrational spectra (infrared and Raman) can be computed by calculating the harmonic vibrational frequencies at the optimized geometry. These calculations help in the assignment of the various vibrational modes of the molecule, such as the characteristic stretching and bending frequencies of the N-H, C=O, N-O, and C-O bonds.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). mdpi.comresearchgate.netanu.edu.aunih.govresearchgate.net By calculating the vertical excitation energies and oscillator strengths, the absorption maxima (λmax) can be predicted. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions, with the intramolecular charge transfer character influencing the position and intensity of the absorption bands. researchgate.netmdpi.com

Table 3: Representative Predicted Spectroscopic Data for this compound.

Spectroscopic ParameterPredicted Value Range
¹H NMR Chemical Shifts (ppm)Aromatic H: 7.0-8.5; Methoxy H: ~3.9; Amine H: 8.0-10.0
¹³C NMR Chemical Shifts (ppm)Aromatic C: 110-150; Carbonyl C: ~155; Methoxy C: ~56
IR Vibrational Frequencies (cm⁻¹)N-H stretch: 3200-3400; C=O stretch: 1650-1700; NO₂ stretch: 1500-1550 & 1300-1350
UV-Vis λmax (nm)~300-400

Note: These values are illustrative and based on computational studies of analogous compounds.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While DFT calculations provide valuable information about the static properties of a molecule, Molecular Dynamics (MD) simulations can offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as solvent molecules. uq.edu.au For this compound, MD simulations could be used to study its conformational flexibility in different solvents, providing a more realistic picture of its behavior in solution. These simulations can also help in understanding how solvent molecules arrange themselves around the solute and how these interactions influence its properties.

Quantum Chemical Topology (QCT) Analysis for Chemical Bonding Characteristics (e.g., QTAIM)

Quantum Chemical Topology (QCT) methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide a rigorous framework for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. nih.gov By analyzing the critical points of the electron density, QTAIM can characterize bonds as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). For this compound, QTAIM analysis could be used to quantify the strength and nature of the intramolecular hydrogen bonds and to provide a deeper understanding of the electronic structure and bonding within the molecule.

Quantitative Structure–Property Relationship (QSPR) Modeling for Predictive Understanding of Reactivity

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural or physicochemical properties of a compound and its macroscopic properties, such as reactivity. In the context of this compound, QSPR models can be developed to predict its reactivity in various chemical transformations. These models are built upon the principle that the molecular structure, as encoded by various descriptors, dictates the compound's behavior.

The development of a robust QSPR model for predicting the reactivity of this compound and related nitroaromatic compounds involves several key steps. The process begins with the compilation of a dataset of compounds with known reactivity data. Subsequently, a wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors can be categorized into several classes:

Constitutional descriptors: These describe the basic molecular composition, such as the number of atoms, bonds, and specific functional groups.

Topological descriptors: These are derived from the 2D representation of the molecule and characterize its size, shape, and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular volume and surface area.

Quantum chemical descriptors: These are obtained from quantum mechanical calculations, such as Density Functional Theory (DFT), and provide insights into the electronic properties of the molecule. core.ac.ukresearchgate.net

Once the descriptors are calculated, statistical methods are employed to build a mathematical model that links a selection of these descriptors to the observed reactivity. Multilinear Regression (MLR) is a common technique used for this purpose, where a linear equation is established between the dependent variable (reactivity) and the most relevant independent variables (descriptors). core.ac.uk More advanced machine learning techniques, such as Support Vector Regression (SVR), can also be utilized to capture non-linear relationships. nih.gov

The predictive power and robustness of the developed QSPR model are assessed through rigorous validation procedures. Internal validation techniques like cross-validation are used to check the stability of the model. External validation, where the model's ability to predict the reactivity of a new set of compounds (not used in model development) is tested, is crucial for establishing its real-world applicability. researchgate.net

For nitroaromatic compounds like this compound, quantum chemical descriptors are particularly important for predicting reactivity. Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electrophilicity index (ω), and molecular compressibility (β) have been shown to be significant in predicting the toxicity and reactivity of nitrobenzenes. core.ac.ukhakon-art.com The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, making these quantum chemical descriptors highly relevant.

Below are illustrative tables of commonly used descriptors in QSPR studies of nitroaromatic compounds and a hypothetical QSPR model for predicting reactivity.

Table 1: Examples of Molecular Descriptors for QSPR Modeling

Descriptor Category Descriptor Name Description
Constitutional Molecular Weight The sum of the atomic weights of all atoms in the molecule.
Number of Nitro Groups Count of -NO2 groups in the molecule.
Topological Wiener Index A distance-based descriptor reflecting molecular branching.
Kier & Hall Shape Indices Descriptors of molecular shape and size.
Geometrical Molecular Volume The volume occupied by the molecule in 3D space.
Surface Area The total surface area of the molecule.
Quantum Chemical HOMO Energy (EHOMO) Energy of the Highest Occupied Molecular Orbital.
LUMO Energy (ELUMO) Energy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO.
Electrophilicity Index (ω) A measure of the electrophilic character of a molecule.

Table 2: Hypothetical QSPR Model for Reactivity Prediction

Model Equation RMSE
Reactivity = c₀ + c₁ELUMO + c₂μ + c₃*logP 0.85 0.78 0.25

Where R² is the coefficient of determination, Q² is the cross-validated R², and RMSE is the root mean square error. c₀, c₁, c₂, and c₃ are the regression coefficients.

Reaction Pathway Elucidation and Transition State Analysis via Computational Methods

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface (PES) of a reaction, it is possible to identify the most plausible reaction pathways, intermediates, and transition states. Density Functional Theory (DFT) is a widely used quantum mechanical method for these investigations due to its balance of accuracy and computational cost.

The elucidation of a reaction pathway typically begins with the identification of the reactants and products. Computational methods are then used to locate the transition state (TS) that connects them. A transition state is a first-order saddle point on the PES, representing the highest energy point along the minimum energy path of the reaction. The structure of the transition state provides crucial insights into the geometry of the reacting species at the point of maximum energy.

The search for a transition state structure is a critical and often challenging step in computational reaction mechanism studies. Once a candidate transition state structure is located, a frequency calculation is performed to confirm its nature. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

Following the identification of the transition state, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This calculation maps the reaction path downhill from the transition state towards both the reactants and the products, confirming that the located transition state indeed connects the desired species. The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡), a key determinant of the reaction rate. frontiersin.org

For this compound, several types of reactions could be investigated using these computational methods. For example, the hydrolysis of the urea functional group is a common reaction. Studies on the hydrolysis of phenylureas in both acidic and basic media have proposed addition-elimination mechanisms. researchgate.netresearchgate.net In an acidic medium, the reaction may proceed through the N-protonated substrate, with the rate-determining step being the attack of water. researchgate.net In a basic medium, the mechanism can involve the formation of a tetrahedral adduct of a hydroxide (B78521) ion. researchgate.net

Another potential reaction pathway for compounds containing a nitro group is reduction. The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. Computational studies can be employed to investigate the mechanism of these reductions, for instance, by catalytic hydrogenation or electrochemical methods.

A kinetic study of the reaction between phenylurea and nitrous acid has provided evidence for an initial O-nitrosation step, forming an O-nitroso compound. This intermediate then rearranges to N-nitrosophenylurea or decomposes to a benzenediazonium (B1195382) ion. rsc.org This suggests that reactions involving the urea moiety of this compound could proceed through complex pathways with multiple intermediates and transition states.

The table below provides a hypothetical example of the kind of data that can be obtained from computational studies of a reaction pathway.

Table 3: Hypothetical Energy Profile for a Reaction of this compound

Species Description Relative Energy (kcal/mol)
Reactants This compound + Reagent 0.0
Transition State 1 (TS1) First transition state +25.3
Intermediate 1 First reaction intermediate +5.7
Transition State 2 (TS2) Second transition state +18.9

Reactivity Profiles and Mechanistic Studies of 2 Methoxy 5 Nitrophenyl Urea

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Nitro-Substituted Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for electron-deficient aromatic systems. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. d-nb.info For a substitution to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group, and there must be a suitable leaving group.

In (2-Methoxy-5-nitrophenyl)urea, the potent electron-withdrawing nature of the nitro group significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions relative to it. This electronic deficit makes the ring susceptible to attack by nucleophiles. Consequently, the carbon atoms at positions 4 and 6 are the most activated sites for nucleophilic attack.

While hydrogen is generally a poor leaving group, nucleophilic substitution of hydrogen (SNAr-H) can occur under oxidative conditions. chemrxiv.org More commonly, SNAr reactions involve the displacement of a better leaving group, such as a halide. Although the parent compound this compound does not possess a typical leaving group, its derivatives, such as a halogenated analog, would be highly reactive. Studies on structurally similar compounds, like 1-chloro-2,4-dinitrobenzene, show that the rate-limiting step can be either the formation of the Meisenheimer intermediate or the departure of the leaving group, depending on the reaction conditions and the nature of the nucleophile and leaving group. semanticscholar.org The reaction of piperidine (B6355638) with dinitrobenzene derivatives, for instance, proceeds via an addition-elimination mechanism where the expulsion of the nitro-group from the intermediate can be rapid. rsc.org Computational studies and kinetic isotope effect modeling confirm that the addition of the nucleophile to the electron-deficient ring is often the rate-limiting step in SNAr reactions. nih.gov

Electrophilic Aromatic Substitution on the Methoxy-Substituted Phenyl Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity (the position of substitution) are governed by the electronic properties of the substituents already present on the ring. wikipedia.org In this compound, three distinct groups influence the outcome of EAS reactions.

Methoxy (B1213986) Group (-OCH3): This is a strongly activating group and an ortho, para-director. The oxygen atom donates electron density to the ring via resonance, stabilizing the cationic intermediate (the sigma complex) formed during the reaction, especially when the attack occurs at the ortho and para positions. youtube.comorganicchemistrytutor.com

Nitro Group (-NO2): This is a strongly deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and destabilizing the sigma complex, particularly for ortho and para attack. youtube.comlibretexts.org

The ultimate position of substitution is determined by the cumulative effect of these three groups. The available positions for substitution are C-3, C-4, and C-6.

Attack at C-4: This position is ortho to the nitro group (disfavored), meta to the methoxy group (disfavored), and para to the urea (B33335) group (favored).

Attack at C-6: This position is ortho to the urea group (favored), para to the methoxy group (strongly favored), and meta to the nitro group (favored).

Attack at C-3: This position is ortho to the methoxy group (favored), meta to the urea group (disfavored), and meta to the nitro group (favored).

Considering these influences, the C-6 position is the most activated site for electrophilic attack. It receives strong resonance stabilization from the activating methoxy group at the para position and the ortho urea group, and it is also the favored meta position relative to the deactivating nitro group. Therefore, electrophilic reactions such as nitration or halogenation are predicted to occur predominantly at the C-6 position.

SubstituentEffect on ReactivityDirecting EffectGoverning Factor
-OCH3 (Methoxy)ActivatingOrtho, ParaResonance (Donation)
-NO2 (Nitro)DeactivatingMetaInduction & Resonance (Withdrawal)
-NHCONH2 (Urea)DeactivatingOrtho, ParaInduction (Withdrawal) vs. Resonance (Donation)

Reduction Chemistry of the Nitro Group: Formation of Amino Derivatives and Subsequent Reactions

The reduction of an aromatic nitro group to an amino group is one of the most important transformations in synthetic organic chemistry. masterorganicchemistry.com This reaction converts the strongly deactivating, meta-directing -NO2 group into a strongly activating, ortho, para-directing -NH2 group, fundamentally altering the ring's reactivity. masterorganicchemistry.com The reduction of this compound yields (5-amino-2-methoxyphenyl)urea.

A wide array of reagents can accomplish this transformation, with the choice often depending on the presence of other functional groups. organic-chemistry.orgwikipedia.org Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel is a highly efficient method. commonorganicchemistry.com

Dissolving Metal Reductions: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl, acetic acid) are classic and cost-effective reagents for this reduction. masterorganicchemistry.comcommonorganicchemistry.com

Other Reagents: Milder and more chemoselective reagents include tin(II) chloride (SnCl2) and sodium dithionite (B78146) (Na2S2O4). commonorganicchemistry.comresearchgate.net Sulfurated sodium borohydride (B1222165) has also been shown to reduce aromatic nitro compounds to amines in high yields. cdnsciencepub.com

Reagent/MethodTypical ConditionsSelectivity & Notes
H2, Pd/CMeOH or EtOH, room temp., atm. pressureHighly efficient but can also reduce other groups (e.g., alkenes, alkynes).
Fe, HCl/AcOHHeat/RefluxInexpensive and widely used; produces iron sludge waste.
SnCl2, HClEtOH, heatMilder than Fe/HCl; useful when other acid-sensitive groups are present.
NaBH4, NiCl2 or CoCl2Alcohol solventA simple alternative method for reduction. researchgate.net
Sodium Dithionite (Na2S2O4)Aqueous/alcoholic solution, heatA useful reagent when acidic conditions are not compatible. researchgate.net

The resulting product, (5-amino-2-methoxyphenyl)urea, possesses a highly reactive primary aromatic amine. This amino group is so activating that it can lead to unwanted side reactions (like poly-substitution) in subsequent EAS reactions. masterorganicchemistry.com To control its reactivity, the amino group can be protected by converting it into an amide (e.g., with acetic anhydride), which is less activating but still an ortho, para-director. masterorganicchemistry.com Furthermore, the primary amine can undergo diazotization upon treatment with nitrous acid (HNO2) to form a diazonium salt, a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, -halogens) via Sandmeyer and related reactions.

Hydrolysis and Degradation Pathways of the Urea Linkage

The urea linkage in phenylurea compounds is susceptible to hydrolysis, a process that is significantly influenced by pH, temperature, and buffer concentrations. rsc.org The hydrolysis of this compound would lead to the cleavage of the C-N bond, ultimately yielding 2-methoxy-5-nitroaniline (B165355), ammonia (B1221849), and carbon dioxide.

Mechanistic studies on various phenylureas reveal complex degradation pathways. rsc.orgresearchgate.netresearchgate.net

Acid-Catalyzed Hydrolysis: At low pH (typically < 3), the reaction is catalyzed by hydronium ions. The proposed mechanism involves the protonation of the urea's carbonyl oxygen, followed by a rate-determining attack of a water molecule. researchgate.net This leads to an unstable intermediate that decomposes to the corresponding aniline (B41778) and carbamic acid, with the latter rapidly breaking down to ammonia and CO2.

Base-Catalyzed Hydrolysis: At high pH (typically > 11), the reaction is catalyzed by hydroxide (B78521) ions. The mechanism involves the direct nucleophilic attack of OH- on the carbonyl carbon, forming a tetrahedral intermediate. researchgate.netrsc.org In some cases, at very high pH, the dissociation of the aryl-NH proton can form an unreactive conjugate base, causing the reaction rate to level off. rsc.org

Neutral and Buffered Conditions: In the intermediate pH range (5-9), the hydrolysis rate is often independent of pH but can be significantly catalyzed by buffer species. rsc.org Bifunctional acid-base buffers are particularly effective catalysts. rsc.org Kinetic evidence suggests the formation of a zwitterionic intermediate, with its formation or breakdown being the rate-limiting step depending on the buffer concentration. rsc.org

Oxidation Reactions and Stability under Oxidative Conditions

The stability of this compound under oxidative conditions is influenced by the various functional groups present. Phenylurea herbicides are known to be degraded by oxidative processes, particularly in environmental contexts involving sunlight and reactive oxygen species. nih.gov

Excited triplet states of photosensitizers, such as those found in dissolved organic matter in natural waters, can oxidize phenylureas. nih.gov The mechanism often involves an initial electron transfer from the electron-rich phenylurea to the excited ketone, with second-order rate constants approaching the diffusion-controlled limit (e.g., ~4 x 10^9 M-1s-1). nih.gov The reaction with potent oxidants like ozone and hydroxyl radicals (OH•) also leads to degradation. For several phenylurea herbicides, the rate constants for reaction with OH radicals are very high, on the order of 10^9 M-1s-1. nih.gov

While the urea group itself is relatively stable, strong oxidizing agents can lead to its degradation. The combustion of organic amides and ureas generates mixed oxides of nitrogen (NOx). nih.gov Additionally, the aromatic ring, despite its general stability, can be degraded under harsh oxidative conditions. The methoxy group may also be a site for oxidative attack. Conversely, the nitro group is already in a high oxidation state and is generally resistant to further oxidation.

Investigation of Reaction Kinetics and Thermodynamics for Key Transformations

Quantitative studies on reaction rates (kinetics) and energy changes (thermodynamics) provide deeper insight into the mechanisms of the transformations involving this compound. While specific data for this exact molecule is scarce, extensive research on analogous compounds allows for reliable extrapolation.

Hydrolysis Kinetics: The hydrolysis of phenylureas has been studied in detail. The reaction follows pseudo-first-order kinetics, and the rate constant (k) is highly dependent on pH. A typical pH-rate profile shows a U-shaped curve, with high rates at very low and very high pH, and a minimum rate in the neutral pH range. rsc.org For the phenylurea diuron (B1670789) at 60 °C, the rate constant is relatively stable between pH 5 and 9, but increases sharply below pH 4 and above pH 10. rsc.org The activation energy (Ea) for the hydrolysis of a phenylurea was determined to be 127 ± 2 kJ mol-1 at high buffer concentrations, indicating a significant energy barrier for the reaction. rsc.org

Oxidation Kinetics: The kinetics of oxidation for phenylureas have been measured for reactions with ozone and hydroxyl radicals. The rate constants are highly dependent on the specific compound and the oxidant.

Second-Order Rate Constants (k) for Oxidation of Phenylurea Herbicides nih.gov
Compoundk (Ozone) (M-1s-1)k (OH Radical) (M-1s-1)
Isoproturon2191 ± 259(7.9 ± 0.1) x 109
Chlortoluron393.5 ± 8.4(6.9 ± 0.2) x 109
Diuron16.5 ± 0.6(6.6 ± 0.1) x 109
Linuron1.9 ± 0.2(5.9 ± 0.1) x 109

Reduction Thermodynamics and Kinetics: The reduction of nitroarenes is a thermodynamically favorable process. Kinetic studies on the catalytic reduction of substituted nitroarenes have shown that the reaction rate is influenced by the electronic nature of other substituents. Nitroarenes with electron-withdrawing groups tend to be reduced faster than those with electron-donating groups. mdpi.com This is consistent with a mechanism where the rate-limiting step involves interaction with the electron-deficient nitro group. mdpi.com

SNAr Kinetics: Kinetic studies of SNAr reactions on nitro-activated rings show second-order kinetics, being first-order in both the aromatic substrate and the nucleophile. rsc.org The Brønsted-type plot (a plot of log(rate constant) vs. pKa of the nucleophile) for the reaction of 1-(4-nitrophenoxy)-2,4-dinitrobenzene with phenoxides gives a linear correlation, providing insight into the charge development in the transition state. iaea.org

Derivatization and Functionalization Strategies of 2 Methoxy 5 Nitrophenyl Urea

Modification at the Urea (B33335) Nitrogen Atoms: N-Alkylation, N-Acylation, and Related Transformations

The urea functional group contains N-H bonds that can be subjected to substitution reactions such as alkylation and acylation. Direct N-alkylation of ureas was historically considered challenging, as reactions with alkylating agents often resulted in O-alkylation to form isoureas. justia.comgoogle.com However, modern synthetic methods have enabled selective N-alkylation.

N-Alkylation: A notable strategy for the direct N-alkylation of ureas involves the use of a phase transfer catalyst in the presence of a solid base. justia.com This method allows for the reaction of a urea with an alkylating agent, such as an alkyl halide, to proceed on the nitrogen atom. For (2-Methoxy-5-nitrophenyl)urea, this would involve reacting the parent compound with an alkyl halide (R-X) in a suitable solvent system. Another advanced method is the transition metal-catalyzed N-alkylation using alcohols as alkylating agents. Iridium complexes, for instance, have been shown to catalyze the N-alkylation of amides and ureas with alcohols, proceeding through a "borrowing hydrogen" mechanism. uno.edu

N-Acylation: N-acylation introduces a carbonyl group onto one of the urea nitrogens, forming an N-acylurea derivative. These compounds are important functional groups in medicinal and agrochemical research. nsf.gov Standard acylation methods can be employed, such as the reaction of this compound with acyl chlorides or acid anhydrides under basic conditions. A more recent approach involves the coupling of isocyanates with amides or acyl isocyanates with amines. nsf.gov Furthermore, N-acylureas can be synthesized through the amidation of N-Boc protected arylamides, offering an alternative route that avoids sensitive isocyanate intermediates. nsf.gov

The table below summarizes potential transformations at the urea nitrogen atoms.

TransformationReagents and ConditionsProduct Type
N-Alkylation Alkyl halide (R-X), solid base (e.g., NaOH, K₂CO₃), phase transfer catalyst (e.g., TBAC), Toluene, reflux. justia.comgoogle.comN-Alkyl-(2-methoxy-5-nitrophenyl)urea
N-Alkylation Alcohol (R-OH), Iridium catalyst (e.g., [Cp*IrCl₂]₂), base, high temperature. uno.eduN-Alkyl-(2-methoxy-5-nitrophenyl)urea
N-Acylation Acyl chloride (R-COCl) or Anhydride (B1165640) ((RCO)₂O), base (e.g., Pyridine, Et₃N), solvent (e.g., DCM).N-Acyl-(2-methoxy-5-nitrophenyl)urea
N-Acylation Carboxylic acid (R-COOH), coupling agent (e.g., DCC, HATU), base, solvent (e.g., DMF). luxembourg-bio.comN-Acyl-(2-methoxy-5-nitrophenyl)urea

TBAC: Tetrabutylammonium chloride; DCC: Dicyclohexylcarbodiimide; HATU: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium

Transformation of the Nitro Group: Reduction to Amino and Subsequent Reactions (e.g., diazotization, amide formation)

The nitro group on the aromatic ring is a key functional handle that can be readily transformed into an amino group, which serves as a gateway to a wide array of further derivatizations.

Reduction to Amino Group: The reduction of the aromatic nitro group in this compound to form (5-Amino-2-methoxyphenyl)urea is a common and high-yielding transformation. Several methods are available for this purpose, offering different levels of chemoselectivity. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a clean and efficient method. nih.gov Chemical reduction using metals in acidic media, such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂), provides a classic and reliable alternative. nih.gov

Subsequent Reactions of the Amino Group: The resulting (5-Amino-2-methoxyphenyl)urea is a versatile intermediate. The primary aromatic amine can undergo numerous reactions, including:

Diazotization: Treatment of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures produces a diazonium salt. This intermediate is highly useful and can be converted into a wide range of functional groups through Sandmeyer-type reactions (e.g., -Cl, -Br, -CN) or other transformations (e.g., -I, -F, -OH).

Amide Formation: The amine can be acylated by reacting it with acyl chlorides, anhydrides, or carboxylic acids (using peptide coupling reagents) to form amide derivatives. rsc.org This extends the molecular scaffold and provides new points for diversification.

Urea/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates yields compounds containing two urea moieties or a urea and a thiourea group, respectively, within the same molecule.

The following table outlines the reaction sequence starting from the nitro group transformation.

StepReactionReagents and ConditionsIntermediate/Product
1 Nitro Reduction H₂, Pd/C, Ethanol; or Fe/HCl; or SnCl₂/HCl. nih.gov(5-Amino-2-methoxyphenyl)urea
2a Diazotization NaNO₂, HCl, 0-5 °C.(2-Methoxy-5-(ureido)phenyl)diazonium chloride
3a Sandmeyer Reaction CuX (X=Cl, Br, CN)(5-Halo/Cyano-2-methoxyphenyl)urea
2b Amide Formation RCOCl, base; or RCOOH, coupling agent. rsc.orgN-(2-Methoxy-5-(ureido)phenyl)amide
2c Urea Formation R-NCO, solvent (e.g., THF).1-(Aryl/Alkyl)-3-(2-methoxy-5-(ureido)phenyl)urea

Functionalization of the Methoxy (B1213986) Group and Aromatic Ring Substituents

Further modifications can be achieved by targeting the methoxy group and the aromatic ring itself.

Modification of the Methoxy Group: The methyl ether of the methoxy group can be cleaved to reveal a phenol. This demethylation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) in an inert solvent or by treatment with strong protic acids such as hydrobromic acid (HBr). The resulting N-(2-hydroxy-5-nitrophenyl)urea possesses a phenolic hydroxyl group which can then be used for subsequent functionalization, such as O-alkylation with various alkyl halides to introduce new ether linkages or esterification.

Functionalization of the Aromatic Ring: While the aromatic ring of this compound is already substituted, further electrophilic aromatic substitution reactions are possible, though the regiochemical outcome is controlled by the combined directing effects of the existing groups. The urea (-NHCONH₂) and methoxy (-OCH₃) groups are activating and ortho, para-directing, while the nitro (-NO₂) group is deactivating and meta-directing. The strong activating effect of the methoxy group is likely to dominate, directing incoming electrophiles to the positions ortho and para to it. Given the substitution pattern, the most probable position for a new substituent would be C4 (ortho to the methoxy group and meta to the nitro group). Reactions such as halogenation or nitration could be envisioned, although they would require careful optimization to avoid side reactions and control regioselectivity.

Synthesis of Novel Phenylurea Scaffolds Utilizing this compound as a Building Block

This compound is an excellent building block for the synthesis of more complex molecular architectures and novel phenylurea scaffolds. The transformations described in the preceding sections provide the tools to elaborate its structure significantly.

The synthesis of phenylurea derivatives often involves the reaction of a substituted aniline (B41778) with an isocyanate. tandfonline.com this compound itself can be considered a product of the reaction between 2-methoxy-5-nitroaniline (B165355) and an isocyanate source (e.g., potassium isocyanate or by reaction with phosgene (B1210022) followed by ammonia). By using this retrosynthetic logic, a diverse library of related ureas can be generated by reacting 2-methoxy-5-nitroaniline with a wide range of different isocyanates (R-NCO). nih.govmdpi.com

Furthermore, the reduced derivative, (5-Amino-2-methoxyphenyl)urea, is a particularly useful precursor for building larger scaffolds. vulcanchem.com For example, it can serve as the amine component in a second urea-forming reaction, leading to bis-urea structures. Coupling the diazonium salt intermediate derived from the amine with various partners via cross-coupling reactions (e.g., Suzuki or Heck reactions) can append new aryl or vinyl groups, dramatically increasing molecular complexity. These strategies allow for the systematic construction of novel phenylurea-based compounds for various applications, including medicinal chemistry and materials science. nih.govnih.gov

The table below illustrates the use of this compound and its primary derivative as building blocks.

Starting MaterialReagent/Reaction TypeResulting Scaffold
2-Methoxy-5-nitroaniline Various Isocyanates (R-NCO)Library of N-substituted-N'-(2-methoxy-5-nitrophenyl)ureas
(5-Amino-2-methoxyphenyl)urea Isocyanates (R-NCO)Bis-phenylurea derivatives
(5-Amino-2-methoxyphenyl)urea Diazotization followed by Suzuki Coupling (Ar-B(OH)₂)Biaryl phenylurea derivatives
(5-Amino-2-methoxyphenyl)urea Diazotization followed by Heck Coupling (Alkene)Alkenyl-substituted phenylurea derivatives

Design and Synthesis of Advanced Supramolecular Assemblies Based on this compound Motifs

The urea functional group is a powerful motif in supramolecular chemistry due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.gov This allows urea molecules to self-assemble into predictable and robust one-dimensional hydrogen-bonded chains or "tapes," a structural pattern known as the α-network. acs.orgresearchgate.net In this compound, the supramolecular assembly is influenced by a competition of intermolecular interactions.

The primary interaction directing self-assembly is the N-H···O=C hydrogen bond between urea groups. acs.org However, the presence of the nitro group introduces a competing hydrogen bond acceptor site (-NO₂). Studies on related N-aryl-N'-nitrophenyl ureas have shown that the assembly can be classified into two main families: acs.orgresearchgate.net

Urea Tape Structures: These are dominated by the classic N-H···O=C hydrogen bonds, forming the typical one-dimensional tape motif.

Non-Urea Tape Structures: In this category, the urea N-H donors form hydrogen bonds with the oxygen atoms of the nitro group or with solvent molecules, disrupting the primary urea tape. acs.org

Intermolecular InteractionDonorAcceptorRole in Assembly
Primary Hydrogen Bond Urea N-HUrea C=OFormation of 1D "Urea Tapes" (α-network) acs.org
Competing Hydrogen Bond Urea N-HNitro ODisruption of urea tapes; formation of alternative networks acs.org
Weak Hydrogen Bond Aromatic C-HMethoxy O / Nitro OFine-tuning of crystal packing
π-π Stacking Aromatic RingAromatic RingStabilization of the overall 3D structure

Based on a comprehensive search of scientific literature and chemical databases, there is currently insufficient specific information available to generate a detailed article on the applications of This compound that strictly adheres to the requested outline focusing on advanced materials and chemical synthesis.

The available research literature does not provide detailed findings on this specific compound for the following topics:

Applications of 2 Methoxy 5 Nitrophenyl Urea in Advanced Materials and Chemical Synthesis

Applications in Catalysis or as a Reagent in Organic Reactions: There is no specific information in the scientific literature describing the use of (2-Methoxy-5-nitrophenyl)urea as a catalyst or a key reagent in organic reactions.

Due to the lack of specific research data for this particular compound within the requested contexts, generating a thorough and scientifically accurate article that meets the prompt's strict requirements is not possible at this time.

Advanced Analytical Methodologies for the Detection and Quantification of 2 Methoxy 5 Nitrophenyl Urea

Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC, TLC)

Chromatographic techniques are fundamental for the separation of (2-Methoxy-5-nitrophenyl)urea from impurities and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. A reverse-phase HPLC method is anticipated to be highly effective. Based on methods for structurally similar compounds like 2-Methoxy-5-nitroaniline (B165355), a C18 column would be a suitable stationary phase. sielc.com The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water, with the addition of an acid such as formic or phosphoric acid to ensure good peak shape. sielc.com Detection can be readily achieved using a UV detector, leveraging the chromophoric nature of the nitrophenyl group.

Gas Chromatography (GC) can also be employed, although direct analysis of urea (B33335) compounds by GC can be challenging due to their thermal lability and tendency to decompose at high temperatures. chromforum.org To overcome this, derivatization of this compound is a common strategy. The formation of a more volatile and thermally stable derivative, for instance, through reaction with trifluoroacetic anhydride (B1165640) or by forming a 2-methoxypyrimidine (B189612) derivative, would allow for successful GC analysis. nih.govnih.gov A nonpolar capillary column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be appropriate for separation and detection.

Thin-Layer Chromatography (TLC) offers a simple and rapid method for the qualitative assessment of the purity of this compound and for monitoring the progress of its synthesis. tifr.res.in A silica (B1680970) gel G plate can serve as the stationary phase. epa.gov A solvent system of intermediate polarity, for example, a mixture of benzene (B151609), petroleum ether, and methanol (B129727), could be effective for achieving separation. epa.gov Visualization of the separated spots can be accomplished under UV light, owing to the aromatic nature of the compound, or by using staining reagents that react with the nitro or urea functional groups. tifr.res.in The retention factor (Rf) value obtained under specific conditions can be used for identification purposes.

Technique Stationary Phase Mobile Phase/Carrier Gas Detection Key Considerations
HPLC C18 Reverse-PhaseAcetonitrile/Water with acid modifierUV-VisWell-suited for purity and quantitative analysis.
GC 5% Phenyl PolysiloxaneHelium/NitrogenFID, MSDerivatization is likely required to prevent thermal decomposition.
TLC Silica Gel GBenzene/Petroleum Ether/MethanolUV light, Staining reagentsProvides rapid qualitative purity assessment. tifr.res.inepa.gov

Electrophoretic Methods for Characterization (CE)

Capillary Electrophoresis (CE) , specifically Capillary Zone Electrophoresis (CZE), presents a high-efficiency separation technique for the characterization of charged or polar compounds. While specific methods for this compound are not extensively documented, methodologies developed for the separation of nitrophenol isomers can be adapted. nih.govbohrium.com The separation in CZE is based on the differential migration of analytes in an electric field. A fused silica capillary would be used, and a buffer system, such as a sodium borate-sodium carbonate buffer, could be employed to control the pH and the electroosmotic flow. bohrium.com The addition of organic modifiers like methanol to the buffer can be optimized to enhance separation efficiency. researchgate.net Detection is typically performed using a UV-Vis detector.

Parameter Typical Condition Purpose
Capillary Fused SilicaProvides a surface for the electroosmotic flow.
Buffer Sodium Borate - Sodium CarbonateMaintains pH and ionic strength for separation. bohrium.com
Modifier MethanolOptimizes separation efficiency and resolution. researchgate.net
Voltage 15-25 kVDrives the electrophoretic and electroosmotic flow.
Detection UV-Vis (e.g., 214 nm)Monitors the separated analytes. mdpi.com

Spectroscopic Quantification Methods (UV-Vis, NMR, Mass Spectrometry-based assays for purity/concentration)

Spectroscopic methods are invaluable for the structural elucidation and quantification of this compound.

UV-Visible Spectroscopy (UV-Vis) can be used for the quantitative determination of this compound in solution. The presence of the nitrophenyl chromophore results in strong absorption in the UV-Vis region. A related compound, 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, shows strong absorptions at 252 nm and 305 nm. A solution of this compound would be expected to exhibit a characteristic maximum absorption wavelength (λmax) that can be used to construct a calibration curve according to the Beer-Lambert law for concentration determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the urea N-H protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the phenyl ring.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the carbonyl carbon of the urea group, the aromatic carbons, and the methoxy carbon.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which is crucial for its identification and for purity assessment. When coupled with a chromatographic technique (e.g., LC-MS or GC-MS), it provides a highly sensitive and selective analytical method. The fragmentation pattern can offer insights into the compound's structure. Common fragmentation pathways for urea derivatives may involve cleavage of the C-N bonds adjacent to the carbonyl group.

Technique Information Obtained Application in Purity/Concentration Assays
UV-Vis Electronic transitions (λmax)Quantitative analysis based on Beer-Lambert law.
NMR Chemical environment of ¹H and ¹³C nucleiStructural confirmation and purity assessment by integrating signals against a known standard.
Mass Spectrometry Molecular weight and fragmentation patternsIdentification and quantification through selected ion monitoring (SIM) or by using an isotopically labeled internal standard.

Development of High-Throughput Analytical Platforms for Process Monitoring in Synthesis

The synthesis of this compound can be optimized and monitored using high-throughput analytical platforms. These platforms often involve the miniaturization and automation of analytical techniques to rapidly screen reaction conditions and monitor reaction progress in real-time.

For instance, a high-throughput screening (HTS) system could be developed using 96-well or 384-well microtiter plates, where various reaction parameters such as catalysts, solvents, and temperatures are systematically varied. sigmaaldrich.com Automated liquid handling systems can dispense reagents with high precision.

The analysis of these numerous reactions can be performed using rapid analytical techniques. For example, a plate-based UV-Vis spectrophotometer could quickly measure the formation of the product by monitoring the absorbance at a characteristic wavelength. Alternatively, rapid LC-MS methods with short run times can be employed to analyze the outcome of each reaction, providing information on both conversion and purity. The data generated from these high-throughput experiments can be used to build kinetic models and to identify the optimal conditions for the synthesis of this compound, leading to improved yield, purity, and process efficiency.

Environmental Transformation Pathways and Chemical Fate in Abiotic Systems

Photolytic Degradation Mechanisms and Products

Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by photons, particularly from ultraviolet (UV) radiation present in sunlight. For aromatic compounds like (2-Methoxy-5-nitrophenyl)urea, photolysis can be a significant transformation pathway. The degradation of nitroaromatic compounds in aqueous solutions via photolysis is generally a slow process but can be accelerated by photosensitizers or the presence of other reactive species.

The photolytic degradation of this compound likely proceeds through several mechanisms. The nitro group (-NO₂) on the phenyl ring is an electron-withdrawing group that can influence the electronic structure of the molecule, making it susceptible to photochemical reactions. One potential pathway involves the excitation of the nitro group, leading to intramolecular hydrogen abstraction or reaction with water molecules.

Studies on similar nitroaromatic compounds have shown that photolysis can lead to the formation of various intermediates. For instance, the photodegradation of nitrobenzene (B124822) in aqueous solutions can yield nitrophenol isomers as the main initial products. nih.gov By analogy, the photolysis of this compound could lead to the hydroxylation of the aromatic ring. Another potential degradation pathway involves the cleavage of the urea (B33335) side chain.

Furthermore, research on ortho-nitrophenols has demonstrated that photolysis can initiate an intramolecular hydrogen transfer from the phenolic OH group to the nitro group, resulting in the formation of nitrous acid (HONO). rsc.orgresearchgate.net While this compound is not a phenol, the presence of the N-H group in the urea moiety adjacent to the substituted phenyl ring could potentially facilitate analogous intramolecular reactions under UV irradiation. The ultimate products of complete photolytic degradation would be smaller organic molecules, and eventually, carbon dioxide, water, and inorganic nitrogen species.

Hydrolytic Stability and Transformation Kinetics in Aquatic Environments

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The stability of phenylurea compounds in aquatic environments is highly dependent on pH and temperature. researchgate.net Generally, phenylureas exhibit considerable stability under neutral pH conditions, but their degradation is accelerated in acidic or alkaline solutions. researchgate.netrsc.org

The mechanism of hydrolysis for phenylureas differs between acidic and basic conditions.

Acid-catalyzed hydrolysis: In acidic media, the reaction is initiated by the protonation of the urea's carbonyl oxygen or a nitrogen atom. This is followed by a rate-determining attack of a water molecule on the carbonyl carbon. researchgate.net This leads to the formation of a tetrahedral intermediate which subsequently breaks down to yield 2-methoxy-5-nitroaniline (B165355) and carbamic acid, with the latter decomposing to ammonia (B1221849) and carbon dioxide.

Base-catalyzed hydrolysis: Under alkaline conditions, the hydrolysis proceeds via the addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. rsc.org This intermediate can then decompose to form 2-methoxy-5-nitroaniline and an isocyanate, which is rapidly hydrolyzed to carbamic acid and then to CO₂ and ammonia. nih.gov Kinetic evidence for some phenylureas suggests the initial formation of a phenylisocyanate via an intermediate zwitterion. researchgate.net

Hydrolysis Half-lives of Selected Phenylurea Herbicides at 25°C and pH 7
CompoundHalf-life (years)
Fenuron89
Monuron66
Diuron (B1670789)41
Chloroxuron41
Data sourced from studies on general phenylurea herbicide hydrolysis.

Interaction with Soil Components and Sorption Behavior

The fate and transport of this compound in the terrestrial environment are largely governed by its interaction with soil components, primarily through sorption. Sorption affects the compound's bioavailability, mobility, and susceptibility to degradation. The key soil properties influencing the sorption of phenylurea herbicides are organic matter content, clay content, cation exchange capacity (CEC), and pH. nih.govresearchgate.netnih.gov

Soil organic matter (SOM) is often the dominant sorbent for non-ionic organic compounds like phenylureas. nih.govmdpi.com The sorption mechanism involves partitioning into the amorphous, non-carbonized domains of SOM and surface adsorption onto carbonized regions, driven by hydrophobic interactions and hydrogen bonding. The urea moiety of this compound can act as both a hydrogen bond donor and acceptor, facilitating interactions with the functional groups present in SOM.

The sorption behavior of these compounds is commonly described by the Freundlich isotherm equation. This empirical model relates the concentration of the sorbed chemical to its concentration in the solution at equilibrium. The Freundlich coefficient, Kf, indicates the sorption capacity of the soil. nih.govresearchgate.netcitius.gal Higher Kf values signify stronger sorption and lower mobility. The sorption of phenylureas generally increases with the hydrophobicity of the molecule (indicated by the octanol-water partition coefficient, Kow). nih.govresearchgate.net The presence of both a methoxy (B1213986) group and a nitro group on the phenyl ring of this compound will influence its polarity and Kow, thereby affecting its specific sorption characteristics.

The following table presents Freundlich sorption coefficients (Kf) for several phenylurea herbicides in different soil types, demonstrating the variability based on both chemical structure and soil composition.

Freundlich Sorption Coefficients (Kf) for Phenylurea Herbicides in Soil
CompoundSoil TypeOrganic Carbon (%)Kf (mg(1-n) Ln kg-1)
MonuronSilt Loam1.52.1
DiuronSilt Loam1.57.4
LinuronSilt Loam1.58.1
IsoproturonSandy Loam0.81.9
ChlorotoluronClay Loam2.14.5
Data compiled from various studies on phenylurea sorption in agricultural soils. nih.govhuji.ac.il

Advanced Oxidation Processes for Chemical Degradation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods used for the degradation of persistent organic pollutants that are resistant to conventional treatments. AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide range of organic compounds, often leading to their complete mineralization into CO₂, H₂O, and inorganic ions. nih.gov

Several AOPs are effective for the degradation of nitroaromatic and phenylurea compounds, including:

Fenton and Photo-Fenton Processes: The Fenton reaction uses a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate •OH radicals. iwaponline.com The efficiency of this process can be enhanced by UV light (photo-Fenton), which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle. researchgate.net Studies on 4-nitrophenol (B140041) have shown that the Fenton process can readily decompose over 99% of the compound, though complete mineralization is slower. nycu.edu.twiwaponline.comnih.gov

UV/H₂O₂ Oxidation: This process involves the photolysis of H₂O₂ by UV radiation to produce •OH radicals. nih.govnih.gov It is an effective method for degrading nitroaromatic compounds. rsc.org The degradation rate follows first-order kinetics, and the primary degradation pathway involves hydroxyl radical attack on the aromatic ring, leading to hydroxylated intermediates, followed by ring cleavage and further oxidation. nih.govmdpi.com

Ozonation (O₃): Ozone can react directly with organic molecules, particularly at electron-rich sites, or it can decompose in water to form •OH radicals, especially at higher pH. nih.govmdpi.com The ozonation of phenolic compounds is known to produce intermediates like benzoquinone, catechol, and hydroquinone, which are subsequently oxidized to short-chain carboxylic acids like oxalic acid before complete mineralization. researchgate.net The reaction of phenylureas with ozone can proceed via direct ozonolysis or through attack by hydroxyl radicals. nih.gov

The degradation of this compound by AOPs would involve initial attacks by •OH radicals on the aromatic ring, leading to hydroxylation, or on the urea side chain. This would be followed by ring opening and progressive oxidation of the resulting aliphatic intermediates, ultimately leading to mineralization. The reaction rates are typically very high, as shown by the rate constants for the reaction of other phenylureas with •OH radicals.

Second-Order Rate Constants for the Reaction of Phenylureas with Ozone and Hydroxyl Radicals (•OH)
CompoundRate Constant with O₃ (M-1 s-1)Rate Constant with •OH (M-1 s-1)
Isoproturon21917.9 x 109
Chlortoluron393.56.9 x 109
Diuron16.56.6 x 109
Linuron1.95.9 x 109
Data from Benitez et al. (2007). nih.gov

Future Research Directions and Emerging Opportunities for 2 Methoxy 5 Nitrophenyl Urea Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of urea (B33335) derivatives often involves reagents and conditions that are not environmentally benign. Future research must prioritize the development of green and sustainable methods for producing (2-Methoxy-5-nitrophenyl)urea. This involves exploring alternative energy sources, greener solvents, and atom-economical reaction pathways. Methodologies such as microwave-assisted organic synthesis (MAOS) and mechanochemistry (grinding techniques) offer significant advantages over conventional heating by reducing reaction times, minimizing chemical waste, and often increasing product yields.

The use of biocatalysts or green catalysts, such as natural extracts, could also provide mild and non-hazardous reaction conditions. Furthermore, developing one-pot, multi-component reactions would streamline the synthetic process, reducing the need for intermediate purification steps and minimizing solvent usage.

Methodology Traditional Approach Potential Sustainable Alternative Key Advantages of Alternative
Energy Source Conventional heating (reflux)Microwave irradiationRapid heating, shorter reaction times, energy efficiency.
Reaction Type Stepwise synthesis with isocyanatesOne-pot multi-component reactionsIncreased efficiency, reduced waste and purification steps.
Catalysis Standard chemical catalystsBiocatalysts (e.g., enzymes) or natural acid catalystsUse of renewable resources, mild reaction conditions, high selectivity.
Physical Method Solution-phase reactionSolvent-free grinding (Mechanochemistry)Eliminates bulk solvent use, reduces waste, simple workup.

Deeper Understanding of Structure-Reactivity Relationships Through Advanced Computational Modeling

Advanced computational modeling is a powerful tool for predicting and understanding the behavior of molecules. For this compound, computational studies can provide profound insights into the relationship between its three-dimensional structure and its chemical reactivity. Techniques like Density Functional Theory (DFT) can be used to calculate molecular geometries, electronic properties, and reaction energetics.

A key area of investigation is the interplay of the methoxy (B1213986) and nitro functional groups on the electronic environment of the urea linkage and the phenyl rings. Studies on analogous N-aryl-N′-nitrophenyl ureas have shown that molecular conformation and hydrogen bonding patterns are intricately linked. acs.orgresearchgate.net For instance, the planarity of the molecule can be influenced by substituents, which in turn affects the strength of the urea C=O group as a hydrogen bond acceptor. researchgate.net Electrostatic surface potential (ESP) mapping can reveal sites susceptible to electrophilic or nucleophilic attack, guiding synthetic derivatization strategies.

Computational Method Research Objective Potential Insights for this compound
Density Functional Theory (DFT) Optimize molecular geometry and calculate electronic structure.Predict the most stable conformation, bond lengths, and angles; understand electronic effects of substituents.
Quantum Theory of Atoms in Molecules (QTAIM) Analyze the nature of chemical bonds and intermolecular interactions.Characterize the strength and nature of intramolecular and intermolecular hydrogen bonds.
Electrostatic Surface Potential (ESP) Mapping Visualize charge distribution on the molecular surface.Identify reactive sites for targeted derivatization and predict intermolecular interaction patterns.
Molecular Dynamics (MD) Simulations Simulate the molecule's behavior over time in different environments.Understand conformational flexibility and interactions with solvent molecules or biological targets.

Expansion of Applications in Emerging Materials Science and Catalysis

The inherent hydrogen-bonding capabilities of the urea functional group make this compound a compelling candidate for applications in materials science, particularly in the field of crystal engineering. ornl.gov The N-H donors and C=O acceptor of the urea moiety can form robust and predictable hydrogen-bond networks, known as supramolecular synthons. researchgate.netnih.gov By controlling these interactions, it is possible to design and assemble crystalline solids with specific architectures and functions, such as nonlinear optical (NLO) materials. researchgate.net The presence of the nitro group, a strong electron-withdrawing group, can further influence crystal packing and introduce desirable electronic properties.

In catalysis, N-arylureas have recently emerged as a novel class of sterically undemanding ligands for transition metals like palladium. acs.orgnih.gov These urea-based ligands have shown superior performance compared to traditional phosphine (B1218219) ligands in certain cross-coupling reactions, such as heteroannulation. acs.orgnih.gov Future research could explore the potential of this compound and its derivatives as ligands in a variety of catalytic transformations, leveraging the electronic tuning provided by the methoxy and nitro substituents to modulate the activity and selectivity of the metal center. bac-lac.gc.ca

Development of Targeted Derivatization Strategies for Specific Molecular Properties

The chemical structure of this compound offers multiple sites for modification, allowing for the targeted synthesis of derivatives with tailored properties. Strategic derivatization can be used to enhance solubility, tune electronic characteristics, or introduce new functionalities for specific applications.

Key derivatization strategies include:

Modification of the Nitro Group : The nitro group can be reduced to an amine, which serves as a versatile handle for further functionalization, such as amide or sulfonamide formation. This transformation dramatically alters the electronic properties of the phenyl ring from electron-withdrawing to electron-donating.

Substitution on the Phenyl Rings : The aromatic rings can be further substituted with various functional groups to modulate properties like lipophilicity, steric bulk, and hydrogen-bonding capacity.

N-Alkylation/Arylation of the Urea : Introducing substituents on the urea nitrogens can disrupt planarity and break the strong hydrogen-bonded networks, which can be a strategy to increase solubility. nih.gov

Modification Site Reaction Type Potential Derivative Anticipated Change in Molecular Property
Nitro Group (-NO₂) Reduction(5-Amino-2-methoxyphenyl)ureaIncreased basicity and nucleophilicity; altered electronic properties.
Phenyl Ring (unsubstituted) Electrophilic Aromatic SubstitutionHalogenated or alkylated derivativesModified lipophilicity, steric profile, and intermolecular interactions.
Urea (-NH-CO-NH-) N-AlkylationN-Methyl-(2-methoxy-5-nitrophenyl)ureaDisruption of hydrogen-bonding tapes; potential increase in solubility.
Methoxy Group (-OCH₃) Ether Cleavage(2-Hydroxy-5-nitrophenyl)ureaIntroduction of a phenolic hydroxyl group for new hydrogen-bonding patterns.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical discovery and development. researchgate.net For this compound, these technologies can accelerate research by predicting properties, reaction outcomes, and potential applications.

ML models can be trained on existing chemical data to predict various physicochemical properties of novel derivatives, such as solubility, reactivity, and even potential bioactivity, without the need for laborious synthesis and testing. nih.gov In the realm of synthesis, AI can predict the selectivity and yield of reactions under different conditions, helping chemists to design more efficient synthetic routes. nih.gov Furthermore, generative models can be employed to propose new derivatives of this compound that are optimized for a specific property, such as binding to a catalytic site or forming a desired supramolecular assembly. This predictive power can significantly reduce the time and cost associated with traditional trial-and-error research cycles. tandfonline.com

AI/ML Application Description Potential Impact on Research
Property Prediction Training models (e.g., Random Forests, Neural Networks) to predict properties based on molecular structure.Rapidly screen virtual libraries of derivatives for desired characteristics, prioritizing synthetic targets.
Reaction Outcome Prediction Using algorithms to forecast the products, yields, and selectivity of chemical reactions.Optimize reaction conditions for synthesis and discover novel reaction pathways.
De Novo Molecular Design Employing generative models to create novel chemical structures with optimized properties.Discover new derivatives with enhanced performance for materials science or catalysis applications.
Retrosynthesis Planning AI-powered tools that suggest synthetic routes for a target molecule.Accelerate the design of efficient and sustainable synthetic pathways for complex derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-methoxy-5-nitrophenyl)urea, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via the reaction of substituted isocyanates with amines. For example, analogous urea derivatives are prepared by reacting aryl isocyanates (e.g., 3-chlorophenyl isocyanate) with amines (e.g., 4,5-dihydro-5,5-dimethyl-2-thiazolamine) in inert solvents (e.g., dichloromethane) under reflux with a base like triethylamine to neutralize HCl byproducts . Optimization involves solvent selection (polar vs. nonpolar), temperature control, and stoichiometric ratios to minimize side reactions.
  • Characterization : Confirm purity via HPLC or GC, and structural integrity via FT-IR (e.g., urea C=O stretch at ~1640 cm⁻¹) and NMR (methoxy proton at δ ~3.8 ppm) .

Q. How can researchers assess the photostability of this compound in experimental settings?

  • Methodology : The 2-methoxy-5-nitrophenyl group is photolabile and cleaves under UV light (>300 nm) in basic aqueous acetonitrile. Stability studies should use controlled irradiation (e.g., UV lamp at 302 nm) with periodic sampling for HPLC analysis to track degradation products. Adjust pH (e.g., 8–10) and solvent ratios to mimic experimental conditions .

Q. What safety protocols are critical for handling this compound derivatives in the lab?

  • Guidelines : Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources (heat/sparks) due to nitro group explosivity. Store in airtight containers away from light. Reference safety data for structurally similar nitrophenyl compounds, which highlight hazards like skin irritation and environmental toxicity .

Advanced Research Questions

Q. How can the DNA-binding mechanism of this compound derivatives be elucidated experimentally?

  • Methodology :

  • Spectroscopic Analysis : Use UV-Vis titration to monitor hypochromism and bathochromic shifts in DNA-complex interactions (e.g., calf thymus DNA). Calculate binding constants via the Benesi-Hildebrand equation .
  • Viscosity Measurements : Compare DNA solution viscosity changes with intercalators (e.g., ethidium bromide) to infer binding mode (intercalation vs. groove binding) .
  • Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding sites and affinity, validated against experimental data .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxicity) for this compound complexes?

  • Approach :

  • Dose-Response Analysis : Replicate assays (e.g., broth microdilution for antimicrobial activity; MTT for cytotoxicity) across multiple cell lines to identify selective toxicity thresholds .
  • Mechanistic Studies : Use flow cytometry to distinguish between apoptosis and necrosis in human erythrocytes, ensuring cytotoxicity is not assay-dependent .
  • Data Triangulation : Cross-reference in vitro results with in silico ADMET predictions (e.g., SwissADME) to validate bioavailability and toxicity profiles .

Q. How can computational modeling enhance the design of this compound-based therapeutics?

  • Methodology :

  • Docking Simulations : Identify target proteins (e.g., microbial enzymes, DNA topoisomerases) using PDB structures. Prioritize ligands with high docking scores and favorable binding energies .
  • QSAR Modeling : Corrogate substituent effects (e.g., nitro vs. methoxy positions) on bioactivity using multivariate regression analysis .
  • MD Simulations : Assess complex stability in physiological conditions (e.g., solvation, temperature) over nanosecond timescales to predict in vivo behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.